N-(4-chlorophenyl)-3-oxobutanethioamide
Description
Properties
CAS No. |
13806-82-1 |
|---|---|
Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C10H10ClNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
ZPRBWSIUXBWCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of a thioamide group. One common method involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with Lawesson’s reagent to introduce the thioamide group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-oxobutanethioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
Key Finding: The size and position of halogen substituents on the phenyl ring influence bioactivity minimally in some contexts. For example, halogen-substituted maleimides showed comparable inhibition of monoacylglycerol lipase (MGL), regardless of halogen size (Table 1):
| Compound | Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 | |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |
| N-(4-Bromophenyl)maleimide | Br | 4.37 | |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
This suggests that electronic effects (e.g., electronegativity) may outweigh steric factors in these systems.
Role of Electron-Withdrawing Groups
Key Finding : The 4-chlorophenyl group enhances antibacterial activity in isatin Schiff base derivatives. Compounds with electron-withdrawing groups (e.g., Cl) exhibited superior activity compared to electron-releasing groups . For instance:
Heterocyclic Derivatives with 4-Chlorophenyl Moieties
Key Finding : Pyridine- and triazine-containing compounds with 4-chlorophenyl groups demonstrated antifungal activity. For example:
- 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one inhibited Candida albicans growth, attributed to the para-substituted aromatic moiety and heterocyclic core .
Thioamide vs. Amide Functional Groups
While direct data on the thioamide derivative is absent, general chemical principles suggest:
- However, thioamides may exhibit reduced metabolic stability compared to amides, impacting pharmacokinetics.
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